Cas no 80010-98-6 (3,4-Dihydrocyclopentacdpyren-4-ol)

3,4-Dihydrocyclopentacdpyren-4-ol structure
80010-98-6 structure
Product Name:3,4-Dihydrocyclopentacdpyren-4-ol
CAS No:80010-98-6
MF:C18H12O
MW:244.287284851074
CID:722301
Update Time:2025-10-30

3,4-Dihydrocyclopentacdpyren-4-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclopenta[cd]pyren-4-ol,3,4-dihydro-
    • 3,4-Dihydrocyclopenta(cd)pyren-4-ol
    • 4-hydroxy-3,4-dihydrocyclopenta(cd)pyrene
    • 3,4-Dihydrocyclopenta[cd]pyren-4-ol
    • Cyclopenta(cd)pyren-4-ol, 3,4-dihydro-
    • 3,4-Dihydrocyclopentacdpyren-4-ol
    • Inchi: 1S/C18H12O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-8,15,19H,9H2
    • InChI Key: MTPQVBORAVXWFJ-UHFFFAOYSA-N
    • SMILES: OC1CC2=CC=C3C=CC4=CC=CC5=CC1=C2C3=C54

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.2

3,4-Dihydrocyclopentacdpyren-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D453710-0.5mg
3,4-Dihydrocyclopenta[cd]pyren-4-ol
80010-98-6
0.5mg
$ 260.00 2022-06-05
TRC
D453710-1mg
3,4-Dihydrocyclopenta[cd]pyren-4-ol
80010-98-6
1mg
$586.00 2023-05-18
TRC
D453710-2.5mg
3,4-Dihydrocyclopenta[cd]pyren-4-ol
80010-98-6
2.5mg
$1430.00 2023-05-18
TRC
D453710-5mg
3,4-Dihydrocyclopenta[cd]pyren-4-ol
80010-98-6
5mg
$2555.00 2023-05-18
TRC
D453710-25mg
3,4-Dihydrocyclopenta[cd]pyren-4-ol
80010-98-6
25mg
$ 11200.00 2023-09-07
TRC
D453710-.5mg
3,4-Dihydrocyclopenta[cd]pyren-4-ol
80010-98-6
5mg
$316.00 2023-05-18

Additional information on 3,4-Dihydrocyclopentacdpyren-4-ol

Professional Introduction to 3,4-Dihydrocyclopentadpyren-4-ol (CAS No. 80010-98-6)

3,4-Dihydrocyclopentadpyren-4-ol, identified by the chemical compound code CAS No. 80010-98-6, is a structurally intriguing molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with a modified cyclopentane ring system, making it a versatile scaffold for developing novel bioactive molecules. The unique structural features of 3,4-Dihydrocyclopentadpyren-4-ol have positioned it as a promising candidate for further exploration in drug discovery and material science applications.

The molecular framework of 3,4-Dihydrocyclopentadpyren-4-ol consists of a cyclopentane ring fused with a pyrene moiety, which endows the compound with distinct electronic and steric properties. These characteristics make it an attractive intermediate for synthesizing more complex derivatives with tailored biological activities. In recent years, the interest in this compound has been fueled by its potential applications in medicinal chemistry, particularly in the design of molecules that interact with biological targets such as enzymes and receptors.

One of the most compelling aspects of 3,4-Dihydrocyclopentadpyren-4-ol is its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its structural motif to develop molecules with therapeutic potential, including those targeting neurological disorders and inflammatory conditions. The pyrene core, in particular, is known for its ability to participate in π-stacking interactions, which can enhance binding affinity and stability in drug candidates. This has led to several innovative synthetic strategies being employed to functionalize the 3,4-Dihydrocyclopentadpyren-4-ol scaffold.

Recent advancements in computational chemistry have further illuminated the synthetic pathways and mechanistic insights surrounding 3,4-Dihydrocyclopentadpyren-4-ol. Molecular modeling studies have revealed that modifications at the cyclopentane ring can significantly alter the electronic properties of the molecule, influencing its reactivity and biological activity. These findings have guided chemists in designing more efficient synthetic routes and optimizing the properties of derived compounds.

The pharmaceutical industry has shown particular interest in derivatives of 3,4-Dihydrocyclopentadpyren-4-ol due to their potential as pharmacophores. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to fine-tune the structure of these derivatives allows for selective targeting of specific kinases, minimizing side effects and improving therapeutic efficacy.

In addition to its pharmaceutical applications, 3,4-Dihydrocyclopentadpyren-4-ol has found utility in materials science. Its fluorescence properties make it a valuable component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The study of its photophysical behavior has provided insights into designing more efficient light-emitting materials for display technologies.

The synthesis of 3,4-Dihydrocyclopentadpyren-4-ol itself presents an interesting challenge due to its complex architecture. Traditional synthetic approaches often involve multi-step sequences that require careful control over reaction conditions to achieve high yields and purity. However, recent innovations in catalytic methods have streamlined these processes, making large-scale production more feasible. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly effective in constructing the desired framework efficiently.

As research continues to uncover new applications for 3,4-Dihydrocyclopentadpyren-4-ol, collaboration between academia and industry is becoming increasingly important. Such partnerships facilitate the translation of laboratory discoveries into tangible products that can address unmet medical needs. The compound's versatility as a building block ensures that it will remain a focal point in both academic research and industrial development.

The future prospects for 3,4-Dihydrocyclopentadpyren-4-ol are promising, with ongoing studies exploring its potential in emerging fields such as nanomedicine and green chemistry. Its ability to serve as a scaffold for innovative molecules underscores its significance as a chemical entity with broad applicability. As our understanding of its properties grows, so too will its role in advancing scientific and technological progress.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.